8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
Scientific Research Applications
Structural Analysis and Crystallography
Structural analysis of related compounds, such as substituted pyrido and purine derivatives, plays a crucial role in understanding their physical and chemical properties. For example, studies involving X-ray crystallography have been conducted to determine the molecular and crystal structures of various substituted derivatives, revealing insights into their conformations, hydrogen bonding patterns, and packing in the solid state (Trilleras et al., 2009), (Pandi et al., 2001).
Antimicrobial Activity
Some related compounds have been evaluated for their antimicrobial activity against a variety of pathogens. For instance, derivatives carrying biologically active sulfonamide moieties have shown interesting antimicrobial properties against Gram-positive, Gram-negative bacteria, and fungi, indicating their potential as antimicrobial agents (Ghorab et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related compounds, including their derivatives, are fundamental to expanding the chemical space for potential therapeutic and industrial applications. Studies have detailed the synthesis routes, characterizing the resulting compounds through spectroscopic methods and evaluating their properties (Barakat et al., 2016).
Future Directions
Given the lack of information about this specific compound, future research could focus on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially contribute to the development of new drugs, given the importance of heterocyclic compounds in drug development .
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-14-9-15(2)11-27(10-14)13-18-24-20-19(21(29)26(4)22(30)25(20)3)28(18)12-16-5-7-17(23)8-6-16/h5-8,14-15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCBTZKVJGAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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